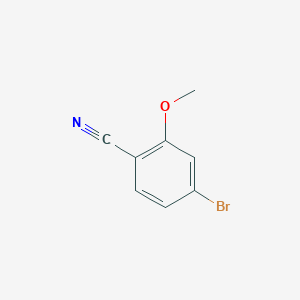

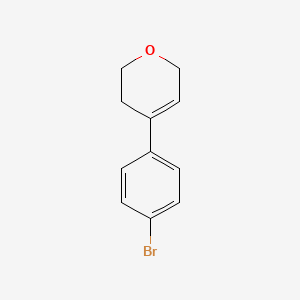

4-(4-bromophenyl)-3,6-dihydro-2H-pyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

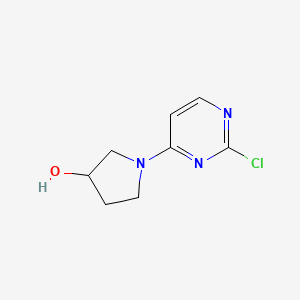

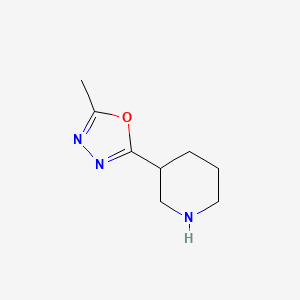

The compound "4-(4-bromophenyl)-3,6-dihydro-2H-pyran" is a heterocyclic organic molecule that contains a pyran ring, a six-membered ring with one oxygen atom and five carbon atoms. The presence of a bromophenyl group suggests potential for interesting chemical reactivity and possible applications in medicinal chemistry or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related 2H-pyran derivatives has been explored in various studies. For instance, a selective synthesis of 2H-pyran-2-ones from 3-bromoenals and 1,3-dicarbonyl compounds using oxidative N-heterocyclic carbene catalysis has been reported . Another study describes the ultrasound-mediated condensation of amine with dehydroacetic acid to synthesize 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, highlighting the advantages of this method such as simple work-up, shorter reaction times, and higher yields . These methods could potentially be adapted for the synthesis of "this compound" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to "this compound" has been studied. For example, a compound with a similar pyran ring system has been synthesized, and its crystal structure revealed weak intermolecular hydrogen bonding . Another study on a bromophenyl-containing compound showed the presence of C-H...pi and N-H...N hydrogen bonds contributing to the molecular aggregation . These findings suggest that "this compound" may also exhibit interesting structural features such as hydrogen bonding that could affect its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of the pyran ring system has been explored in various contexts. A multicomponent transformation involving a bromophenyl isoxazolone and kojic acid led to the formation of a compound with a pyran ring, indicating the potential for "this compound" to participate in similar reactions . Additionally, the synthesis of pyran derivatives via four-component reactions involving arylamines and cyclic 1,3-diketones has been documented , which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from related compounds. For instance, the presence of a bromophenyl group can influence the electron density and reactivity of the molecule . The molecular structure and hydrogen bonding patterns can affect the melting point, solubility, and crystal packing . Additionally, the electronic properties such as HOMO-LUMO gap and molecular electrostatic potential have been analyzed for a related compound, which could provide insights into the reactivity and potential applications of "this compound" .

Scientific Research Applications

Chemical Synthesis

4-(4-Bromophenyl)-3,6-dihydro-2H-pyran is involved in various chemical syntheses. For instance, it's used in the creation of complex molecules with potential biomedical applications. A study demonstrated the synthesis of a compound involving this compound, which shows promise for regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).

Photochemical Applications

This compound also exhibits interesting photochemical properties. In a study, this compound showed notable color changes under photochemical conditions, indicating potential applications in photochemistry and materials science (Mori & Maeda, 1991).

Material Science

In material science, derivatives of this compound have been explored for their unique structural properties. For example, certain derivatives exhibit specific crystal packing stabilized by hydrogen bonds, which could be useful in the development of new materials (Yu et al., 2010).

Antimicrobial Properties

Compounds related to this compound have been synthesized and found to possess antimicrobial properties. This is significant for the development of new antibacterial agents (Georgiadis, Couladouros, & Delitheos, 1992).

Pyrolysis Studies

Additionally, this compound is involved in pyrolysis studies. It is used to understand the kinetics and mechanism of pyrolysis in gas-phase, contributing to a better understanding of chemical reactions at high temperatures (Álvarez-Aular et al., 2018).

Novel Synthesis Methods

New methods for synthesizing derivatives of this compound have also been explored, indicating its significance in organic chemistry and potential for creating diverse chemical entities (Sharma et al., 2007).

Mechanism of Action

Target of Action

Related compounds such as pyrazoline derivatives have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

For instance, pyrazoline derivatives have been found to affect the activity of AchE, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Related compounds have been shown to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .

Result of Action

Related compounds have been shown to have diverse pharmacological effects, including antileishmanial and antimalarial activities .

Future Directions

properties

IUPAC Name |

4-(4-bromophenyl)-3,6-dihydro-2H-pyran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXESULAHCHRLFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.